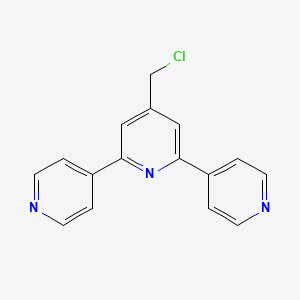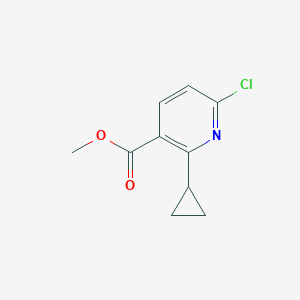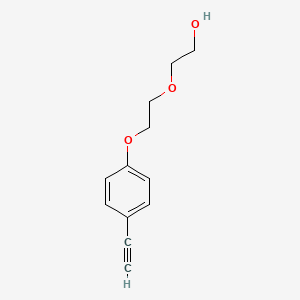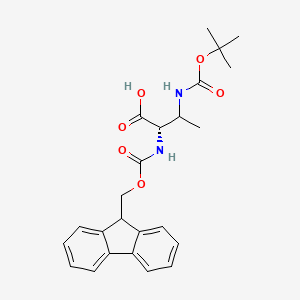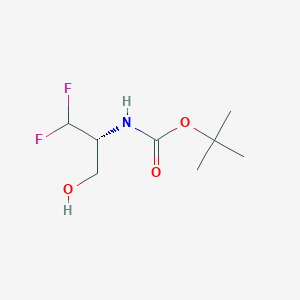
(R)-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its unique structure, which includes a tert-butyl group, a difluoromethyl group, and a hydroxypropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of flow microreactor systems, which provide a more efficient and versatile process for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using agents like LiAlH4 and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, HFIP, and various bases such as LDA and t-BuOK . Reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include Boc-protected derivatives, which are useful intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE involves the formation of a stable carbamate group, which protects amino groups during chemical reactions. The tert-butyl group provides steric hindrance, making the compound resistant to nucleophilic attack . The difluoromethyl group enhances the compound’s stability and reactivity by increasing its electron-withdrawing capacity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Used in similar applications, but lacks the difluoromethyl group.
tert-Butyl-N-methylcarbamate: Similar structure but with a methyl group instead of a hydroxypropyl group.
N-Boc-hydroxylamine: Used for similar protective purposes in organic synthesis.
Uniqueness
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE is unique due to its combination of a tert-butyl group, a difluoromethyl group, and a hydroxypropyl group. This unique structure provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H15F2NO3 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1,1-difluoro-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-5(4-12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13)/t5-/m1/s1 |
Clave InChI |
NLSRUOLFFBDDOB-RXMQYKEDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CO)C(F)F |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate](/img/structure/B13144363.png)
![2-(4-Ethyl-10-oxo-5-phenyl-2,3,7,8,11,13-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid](/img/structure/B13144371.png)
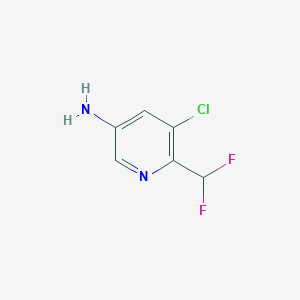
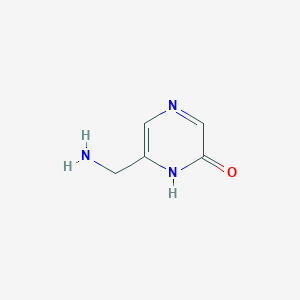
![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
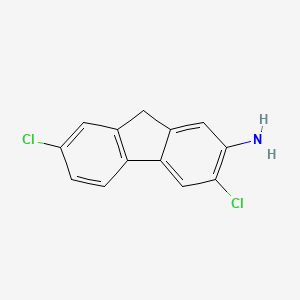
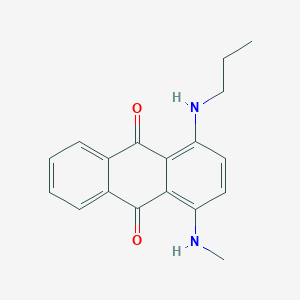
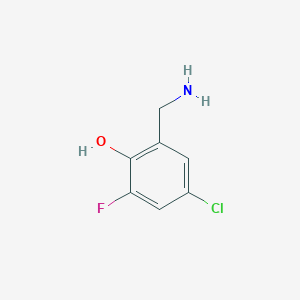
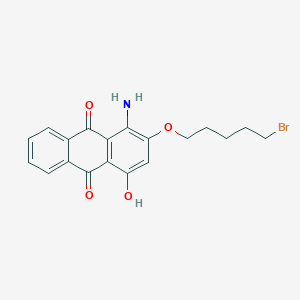
![Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-](/img/structure/B13144418.png)
